molecular formula C12H32O4Zr B8800253 Zirconium n-propoxide

Zirconium n-propoxide

Cat. No. B8800253
M. Wt: 331.60 g/mol
InChI Key: HMRSJGJPKBZWDF-UHFFFAOYSA-N
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Patent
US04713233

Procedure details

A preferred method for the production of the admixture needed to produce an 8 wt% Y2O3 /ZrO2 spray dried material is described herein. A clear solution of yttrium acetate was prepared by dissolving 247 g of the Y(acetate)3. 3.5 H2O (0.76 mole) in 500 cc (28 mole) of 90° C. distilled water. This solution was added to an equal volume of hot (80° C.) n-propanol. This solution must be kept hot during the synthesis. Using a heated dropping funnel, the yttrium solution was slowly added to 2.66 kg (6.3 mole) of zirconium n-propoxide. An air driven propellor stirrer was used throughout the addition, and the stirring continued for an extra 30 min. The suspension was quite thick and was improved by the addition of one gram of p-hydroxybenzoic acid (0.2 wt% of the ZrO2) in 1.3 l of n-propanol to the zirconium alkoxide prior to the addition of the yttrium solution.
[Compound]
Name
Y(acetate)3
Quantity
247 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.76 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.66 kg
Type
catalyst
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
ZrO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
zirconium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.3 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
yttrium acetate

Identifiers

REACTION_CXSMILES
O.[Y:2].OC1C=C[C:7]([C:8]([OH:10])=[O:9])=CC=1>C(O)CC.CCCO.CCCO.CCCO.CCCO.[Zr]>[C:8]([O-:10])(=[O:9])[CH3:7].[Y+3:2].[C:8]([O-:10])(=[O:9])[CH3:7].[C:8]([O-:10])(=[O:9])[CH3:7] |f:4.5.6.7.8,9.10.11.12|

Inputs

Step One
Name
Y(acetate)3
Quantity
247 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
0.76 mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
2.66 kg
Type
catalyst
Smiles
CCCO.CCCO.CCCO.CCCO.[Zr]
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
ZrO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
zirconium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.3 L
Type
solvent
Smiles
C(CC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution must be kept hot during the synthesis
ADDITION
Type
ADDITION
Details
was used throughout the addition

Outcomes

Product
Details
Reaction Time
30 min
Name
yttrium acetate
Type
product
Smiles
C(C)(=O)[O-].[Y+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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